molecular formula C21H25FN2O4 B11351992 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11351992
M. Wt: 388.4 g/mol
InChI Key: BMZYEJLZILKSNH-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a fluorophenoxy group, a methoxyphenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Introduction of the Methoxyphenyl Group: The next step involves the reaction of the fluorophenoxy intermediate with 4-methoxybenzaldehyde under basic conditions to introduce the methoxyphenyl group.

    Formation of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine in the presence of a suitable catalyst to form the morpholine ring and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties compared to its chlorinated, brominated, and iodinated analogs. The fluorine atom’s electronegativity and size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25FN2O4

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C21H25FN2O4/c1-26-18-6-2-16(3-7-18)20(24-10-12-27-13-11-24)14-23-21(25)15-28-19-8-4-17(22)5-9-19/h2-9,20H,10-15H2,1H3,(H,23,25)

InChI Key

BMZYEJLZILKSNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCOCC3

Origin of Product

United States

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